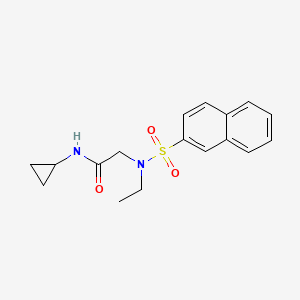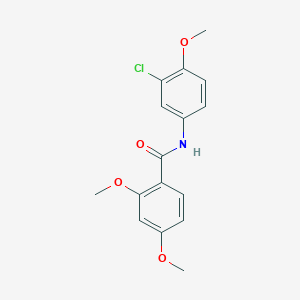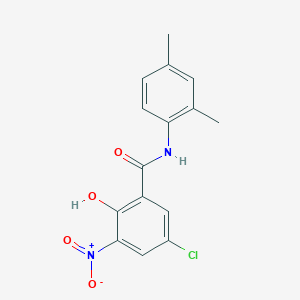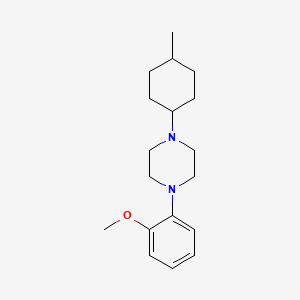
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as CES, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide is not fully understood. However, it has been shown to act as an inhibitor of the ATP-sensitive potassium channel in the brain. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which can have a wide range of effects on the brain and other organs.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its ability to modulate the release of neurotransmitters such as glutamate and acetylcholine. This can be useful in studying the effects of these neurotransmitters on various physiological processes. However, one limitation of using N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Future Directions
There are several future directions for the study of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. One direction is to further investigate its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to study its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in humans.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, or N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, as well as the potential to treat diabetes, obesity, and other metabolic disorders. Further studies are needed to determine the optimal dosage and safety of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in humans, as well as its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the reaction of cyclopropylamine, ethyl chloroacetate, and 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
properties
IUPAC Name |
N-cyclopropyl-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-19(12-17(20)18-15-8-9-15)23(21,22)16-10-7-13-5-3-4-6-14(13)11-16/h3-7,10-11,15H,2,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKIFLHCPSJSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)





![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)
![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)